Cas no 2138001-02-0 (3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one)

3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one
- EN300-1110579
- 2138001-02-0
- 3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one
-
- Inchi: 1S/C8H9BrN4OS/c9-6-5-13(11-7(6)10)2-1-12-3-4-15-8(12)14/h3-5H,1-2H2,(H2,10,11)
- InChI Key: HJJZWHDTGXXFNF-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CCN1C(=O)SC=C1
Computed Properties
- Exact Mass: 287.96804g/mol
- Monoisotopic Mass: 287.96804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 89.4Ų
3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110579-10g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1110579-1.0g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1110579-0.1g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1110579-1g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1110579-0.25g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1110579-0.5g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1110579-2.5g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1110579-5g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1110579-0.05g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1110579-5.0g |
3-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-02-0 | 5g |
$4102.0 | 2023-06-10 |
3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one Related Literature
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one
Introduction to 3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 2138001-02-0)
The compound 3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 2138001-02-0) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel scaffolds for therapeutic applications. This heterocyclic molecule, featuring a thiazole core linked to a pyrazole moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of both amino and bromo substituents further enhances its utility as a building block for drug discovery programs.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. Thiazole-based compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one incorporates a pyrazole ring, which is another heterocycle with well-documented pharmacological effects. Pyrazole derivatives are widely studied for their roles in enzyme inhibition and receptor binding.
The specific combination of a thiazole and pyrazole scaffold in this compound suggests potential interactions with multiple biological targets. The amino group at the 3-position of the pyrazole ring can serve as a hydrogen bond acceptor or participate in salt formation, while the bromo atom may enhance binding affinity through halogen bonding or modulate electronic properties. These features make the compound an attractive candidate for further exploration in drug development.
In the context of modern drug discovery, the synthesis and characterization of such complex molecules are facilitated by advanced computational methods and high-throughput screening techniques. The structural features of 3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one have been computationally analyzed to predict its interaction with biological targets. Molecular docking studies indicate potential binding to enzymes such as kinases and phosphodiesterases, which are key players in various diseases.
Experimental validation of these predictions has been conducted using biochemical assays and cell-based models. Initial results suggest that this compound exhibits inhibitory activity against certain enzymes relevant to cancer progression. The dual functionality provided by the thiazole-pyrazole hybrid structure allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability. These attributes are critical for optimizing drug-like characteristics and improving therapeutic efficacy.
The development of novel heterocyclic compounds like 3-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one is driven by the need for innovative therapeutic strategies. The compound’s unique structural features position it as a promising candidate for further medicinal chemistry optimization. Future studies will focus on exploring its mechanism of action and evaluating its potential in preclinical models.
Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one. Multi-step synthetic routes involving transition metal-catalyzed reactions and palladium-mediated couplings have been employed to construct the desired framework. These methods not only improve yield but also allow for the introduction of diverse functional groups, enhancing the compound’s versatility.
The integration of computational chemistry with experimental approaches has revolutionized drug discovery processes. Virtual screening techniques have been used to identify promising candidates from large libraries of compounds before experimental synthesis. This approach saves time and resources while increasing the likelihood of success in identifying bioactive molecules.
The potential applications of 3-2-(3-amino-4-bromo-1H-pyrazol-1-yethyl)-2,3-dihydro-l, 3-thiazol - 2 - one extend beyond oncology. Its structural features suggest utility in treating inflammatory diseases and infectious disorders as well. The ability to modulate multiple biological pathways makes it a versatile scaffold for developing next-generation therapeutics.
In conclusion, 13 - 12 - (31 - amino - 41 - bromo - lH - pyraz01 - yl)ethyl - 12 , 32 - dihydro - l , 32 - thiaz01 - 22 - one ( CAS No . 2138001020 ) is a structurally intriguing compound with significant potential in medicinal chemistry . Its unique combination of functional groups and heterocyclic moieties positions it as a valuable tool for drug discovery . Further research is warranted to fully explore its therapeutic applications and optimize its pharmacological properties .
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